

RO5461111: A Technical Overview of a Potent Cathepsin S Inhibitor

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Abstract

RO5461111 is a highly potent and selective, orally active antagonist of Cathepsin S (CatS), a cysteine protease implicated in the pathogenesis of various autoimmune diseases. Developed by Hoffmann-La Roche, this small molecule inhibitor has demonstrated significant efficacy in preclinical models of systemic lupus erythematosus (SLE), lupus nephritis, and Sjögren's syndrome by interfering with the major histocompatibility complex (MHC) class II antigen presentation pathway. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical data associated with **RO5461111**, based on publicly available information. While the clinical development of **RO5461111** appears to have been discontinued, the data gathered from its preclinical evaluation offers valuable insights for researchers in the field of autoimmune and inflammatory diseases.

Discovery and Development History

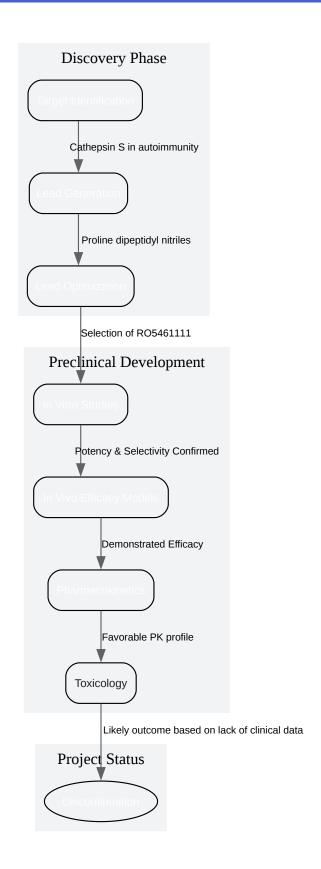
The discovery of **RO5461111** stems from research into proline dipeptidyl nitrile derivatives as inhibitors of cathepsins S and L. A United States patent application filed by Hoffmann-La Roche in 2010 details the synthesis and characterization of this class of compounds, suggesting that the initial discovery and lead optimization efforts for **RO5461111** likely took place in the late 2000s.[1] The development program for **RO5461111** was part of a broader effort by Roche to develop CatS inhibitors for autoimmune diseases.[2]



While preclinical studies on **RO5461111** were published in the mid-2010s, there is no publicly available information regarding its entry into clinical trials. Another Cathepsin S inhibitor from Roche, petesicatib (RG7625), was discontinued during its clinical development.[3] The absence of recent updates on **RO5461111** in Roche's pipeline suggests that its development has also likely been halted.

Logical Development Pathway of RO5461111





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Caption: Inferred development pathway of **RO5461111** from discovery to likely discontinuation.



Mechanism of Action

RO5461111 is a competitive and selective inhibitor of Cathepsin S.[2] CatS is a lysosomal cysteine protease that plays a crucial role in the processing of the invariant chain (li) associated with the MHC class II molecule in antigen-presenting cells (APCs).[4] By inhibiting CatS, **RO5461111** prevents the degradation of the li, which in turn blocks the loading of antigenic peptides onto the MHC class II molecule. This disruption of antigen presentation leads to a reduction in the activation of antigen-specific CD4+ T cells and B cells, key drivers of the autoimmune response.[1][4]

Signaling Pathway of RO5461111's Action



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Caption: Mechanism of action of **RO5461111** in inhibiting T cell activation.

Quantitative Data

The following tables summarize the available quantitative data for **RO5461111**.

Table 1: In Vitro Potency of RO5461111

| Target | Species | IC50 (nM) | Reference |
|-------------|---------|-----------|-----------|
| Cathepsin S | Human | 0.4 | [1][4] |
| Cathepsin S | Murine | 0.5 | [1][4] |



Table 2: Preclinical In Vivo Dosing and

Pharmacokinetics of RO5461111

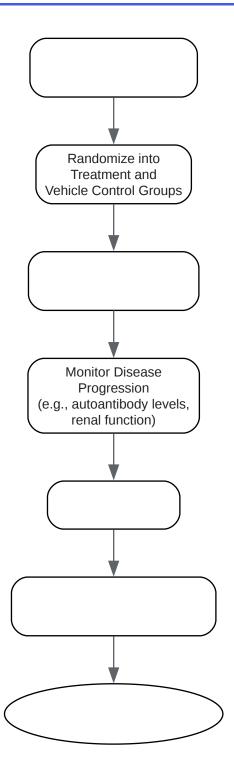
| Animal Model | Dosing Regimen | Plasma Concentration | Efficacy Outcome | Reference |
|----------------------|-------------------------------------|-------------------------|---|-----------|
| BALB/c mice | 0.1-100 mg/kg p.o. (single dose) | Not Reported | Suppression of T cell priming | [1] |
| MRL-Fas(lpr) mice | 30 mg/kg p.o. (8 weeks) | Not Reported | Reduced hypergammaglob ulinemia and lupus autoantibody production | [1] |
| db/db mice | Not specified (dietary) | 400-600 ng/mL | Prevention of glomeruloscleros is | [5] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of **RO5461111** are not fully available in the public domain. The following represents a generalized workflow based on the descriptions provided in the cited literature.

Generalized In Vivo Efficacy Study Workflow





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Caption: Generalized workflow for a preclinical in vivo efficacy study of RO5461111.

Key Methodologies Mentioned in Literature:



- Animal Models: MRL-Fas(lpr) mice for spontaneous lupus and lupus nephritis, BALB/c mice for T cell priming studies, and db/db mice for diabetic complications.[1][5]
- Drug Administration: Oral gavage (p.o.) or formulated in chow.[1]
- Efficacy Readouts:
 - Measurement of plasma levels of autoantibodies (e.g., anti-dsDNA) by ELISA.
 - Histological analysis of kidney tissue for lupus nephritis severity.
 - Flow cytometry of spleen and lymph nodes to quantify immune cell populations (e.g., dendritic cells, T cells, B cells).[1]
 - Western blot for the detection of the Cathepsin S substrate Lip10 in the spleen as a marker of target engagement.[5]
 - Measurement of plasma Cathepsin S activity using a substrate assay.[5]

Conclusion

RO5461111 is a potent and selective Cathepsin S inhibitor that has demonstrated significant promise in preclinical models of autoimmune disease. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, provides a strong rationale for its development as a therapeutic for diseases such as SLE. However, the lack of publicly available information on its clinical development status suggests that it is likely no longer being pursued. Despite this, the preclinical data for **RO5461111** contributes to the body of knowledge on Cathepsin S inhibition as a potential therapeutic strategy and can serve as a valuable reference for ongoing research in this area. Further investigation into the reasons for its apparent discontinuation could provide important lessons for the development of future Cathepsin S inhibitors.

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